

# Spectroscopic Unveiling of 2-(2-Isopropoxyethyl)pyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2-(2-Isopropoxyethyl)pyridine

CAS No.: 70715-19-4

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## Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. **2-(2-Isopropoxyethyl)pyridine**, a pyridine derivative with an ether linkage, represents a class of compounds with potential applications stemming from the unique electronic and steric properties of its constituent moieties. This technical guide provides an in-depth analysis of the expected spectroscopic data for **2-(2-Isopropoxyethyl)pyridine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental data for this specific molecule is not readily available in public databases, this guide will leverage established spectroscopic principles and data from structurally analogous compounds to predict and interpret its spectral characteristics. This approach not only offers a comprehensive analytical framework for **2-(2-Isopropoxyethyl)pyridine** but also serves as a methodological template for the characterization of other novel pyridine derivatives.

## Predicted Spectroscopic Data

The following sections detail the anticipated NMR, IR, and MS data for **2-(2-Isopropoxyethyl)pyridine**. These predictions are based on the analysis of similar structures, such as 2-(2-hydroxyethyl)pyridine, 2-(2-ethoxyethyl)pyridine, and general principles of spectroscopy.<sup>[1][2]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For **2-(2-Isopropoxyethyl)pyridine**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR will provide critical information about the pyridine ring and the isopropoxyethyl side chain.

The  $^1\text{H}$  NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the isopropoxyethyl side chain. The chemical shifts are influenced by the electronic environment of the protons.<sup>[3][4][5]</sup>

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Integration
Pyridine H-6	8.5 - 8.6	Doublet of doublets (dd)	1H
Pyridine H-4	7.6 - 7.8	Triplet of doublets (td)	1H
Pyridine H-3	7.1 - 7.3	Doublet (d)	1H
Pyridine H-5	7.0 - 7.2	Triplet (t)	1H
-O-CH <sub>2</sub> -CH <sub>2</sub> -Py	3.7 - 3.9	Triplet (t)	2H
-O-CH <sub>2</sub> -CH <sub>2</sub> -Py	3.0 - 3.2	Triplet (t)	2H
-O-CH(CH <sub>3</sub> ) <sub>2</sub>	3.5 - 3.7	Septet	1H
-O-CH(CH <sub>3</sub> ) <sub>2</sub>	1.1 - 1.3	Doublet (d)	6H

### Causality of Predicted Shifts:

- **Pyridine Protons:** The protons on the pyridine ring are in the aromatic region (7.0-8.6 ppm). The H-6 proton is the most deshielded due to its proximity to the electronegative nitrogen atom.

- **Ethyl Bridge Protons:** The methylene group adjacent to the pyridine ring (-CH<sub>2</sub>-Py) will be upfield from the methylene group adjacent to the oxygen atom (-O-CH<sub>2</sub>-). The oxygen atom is more electronegative than the pyridine ring, causing a greater downfield shift for the adjacent protons.
- **Isopropoxy Group Protons:** The methine proton (-O-CH(CH<sub>3</sub>)<sub>2</sub>) will appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons will appear as a doublet, being coupled to the single methine proton.

The <sup>13</sup>C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

Carbon Assignment	Predicted Chemical Shift (ppm)
Pyridine C-2	158 - 160
Pyridine C-6	148 - 150
Pyridine C-4	135 - 137
Pyridine C-5	122 - 124
Pyridine C-3	120 - 122
-O-CH(CH <sub>3</sub> ) <sub>2</sub>	68 - 72
-O-CH <sub>2</sub> -CH <sub>2</sub> -Py	65 - 68
-O-CH <sub>2</sub> -CH <sub>2</sub> -Py	38 - 42
-O-CH(CH <sub>3</sub> ) <sub>2</sub>	21 - 23

#### Causality of Predicted Shifts:

- **Pyridine Carbons:** The C-2 carbon, directly attached to the substituent and adjacent to the nitrogen, will be the most downfield in the aromatic region. The other pyridine carbons will have chemical shifts typical for a 2-substituted pyridine.
- **Aliphatic Carbons:** The carbons directly bonded to the oxygen atom (-O-CH and -O-CH<sub>2</sub>) will be in the range of 65-72 ppm. The methylene carbon attached to the pyridine ring will be

further upfield, and the methyl carbons of the isopropoxy group will be the most shielded (lowest ppm value).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-(2-Isopropoxyethyl)pyridine** is expected to show characteristic absorption bands for the pyridine ring and the ether linkage.<sup>[6][7][8][9]</sup>

Vibrational Mode	Predicted Absorption Range (cm <sup>-1</sup> )
C-H stretching (aromatic)	3000 - 3100
C-H stretching (aliphatic)	2850 - 3000
C=N and C=C stretching (pyridine ring)	1450 - 1600
C-O-C stretching (ether)	1050 - 1150
C-H bending (aromatic)	750 - 800

Causality of Predicted Absorptions:

- **C-H Stretching:** The absorptions above 3000 cm<sup>-1</sup> are characteristic of C-H bonds where the carbon is sp<sup>2</sup> hybridized (aromatic), while those below 3000 cm<sup>-1</sup> are from sp<sup>3</sup> hybridized carbons (aliphatic).
- **Pyridine Ring Stretching:** The absorptions in the 1450-1600 cm<sup>-1</sup> region are characteristic of the stretching vibrations of the C=C and C=N bonds within the pyridine ring.
- **Ether C-O-C Stretching:** A strong absorption band in the 1050-1150 cm<sup>-1</sup> range is indicative of the C-O-C asymmetric stretching of the ether linkage.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural determination. For **2-(2-Isopropoxyethyl)pyridine**, electron ionization (EI) would likely be used.<sup>[10][11][12][13][14]</sup>

Predicted Molecular Ion and Fragments:

- **Molecular Ion ( $M^+$ ):** The molecular weight of **2-(2-Isopropoxyethyl)pyridine** ( $C_{10}H_{15}NO$ ) is 165.23 g/mol . A prominent molecular ion peak at  $m/z = 165$  is expected.
- **Base Peak:** The base peak is often the most stable fragment. A likely candidate is the fragment resulting from the loss of a propyl group from the ether, leading to a resonance-stabilized cation at  $m/z = 122$ . Another possibility is the tropylium-like ion at  $m/z = 93$ , common in the fragmentation of 2-substituted pyridines.
- **Other Key Fragments:**
  - $m/z = 106$ : Loss of the isopropoxy group.
  - $m/z = 93$ : Cleavage of the ethyl bridge, resulting in a methylpyridine-like fragment. This is a very common fragmentation pathway for 2-alkylpyridines.[15][16]
  - $m/z = 78$ : The pyridine ring itself.
  - $m/z = 43$ : The isopropyl cation,  $[CH(CH_3)_2]^+$ .

Causality of Fragmentation:

The fragmentation of ethers is often initiated by cleavage of the C-O and C-C bonds adjacent to the oxygen atom.[17][18][19] For aromatic ethers, cleavage of the bond beta to the aromatic ring is also a common pathway.[20] The stability of the resulting carbocations and radical species dictates the most favorable fragmentation pathways. The pyridine ring can stabilize an adjacent positive charge, influencing the fragmentation of the side chain.

## Experimental Protocols

To obtain the actual spectroscopic data for **2-(2-Isopropoxyethyl)pyridine**, the following standard laboratory procedures should be followed.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g.,  $CDCl_3$ ) in a clean, dry NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).[21]

- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **$^1\text{H}$  NMR Acquisition:** Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .

## IR Spectroscopy

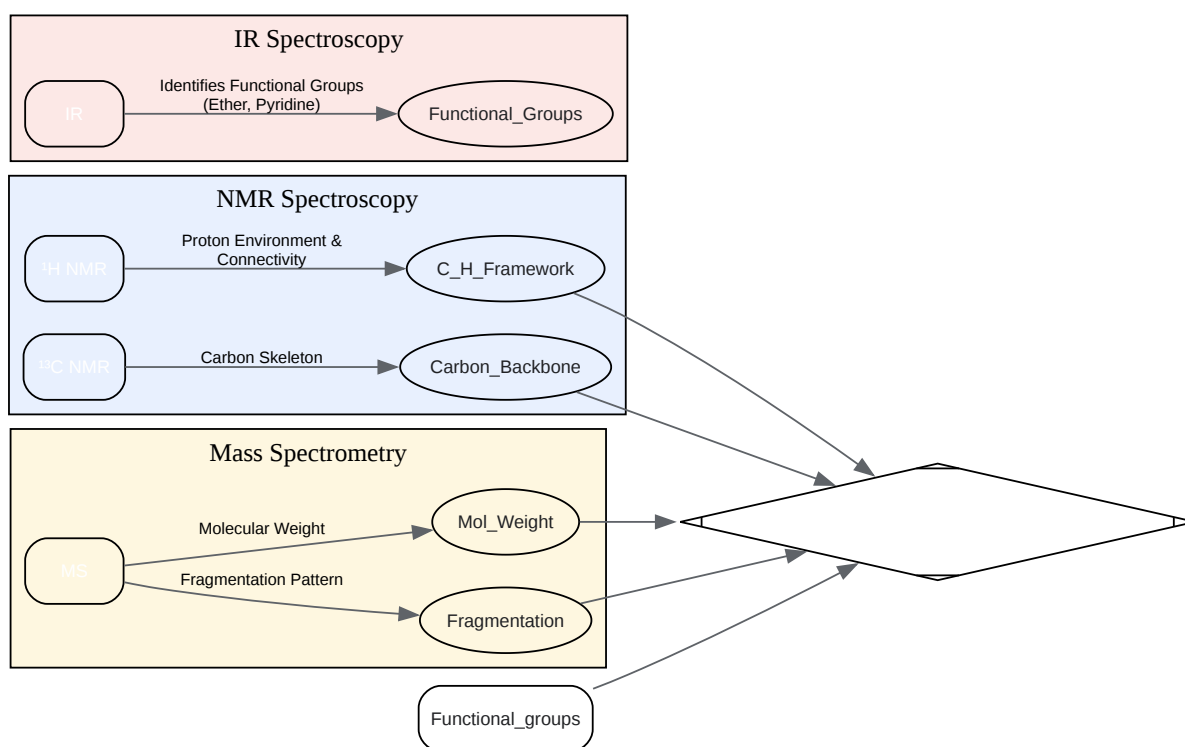
- **Sample Preparation (Neat Liquid):** If the sample is a liquid, place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.[22][23]
- **Instrument Setup:** Place the salt plates in the sample holder of the FTIR spectrometer.
- **Data Acquisition:** Record the spectrum, typically over the range of 4000 to 400  $\text{cm}^{-1}$ . Acquire a background spectrum of the clean salt plates first and subtract it from the sample spectrum.

## Mass Spectrometry (Electron Ionization)

- **Sample Introduction:** Introduce a small amount of the volatile liquid sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
- **Ionization:** Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[12][13]
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** Detect the ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its  $m/z$  value.

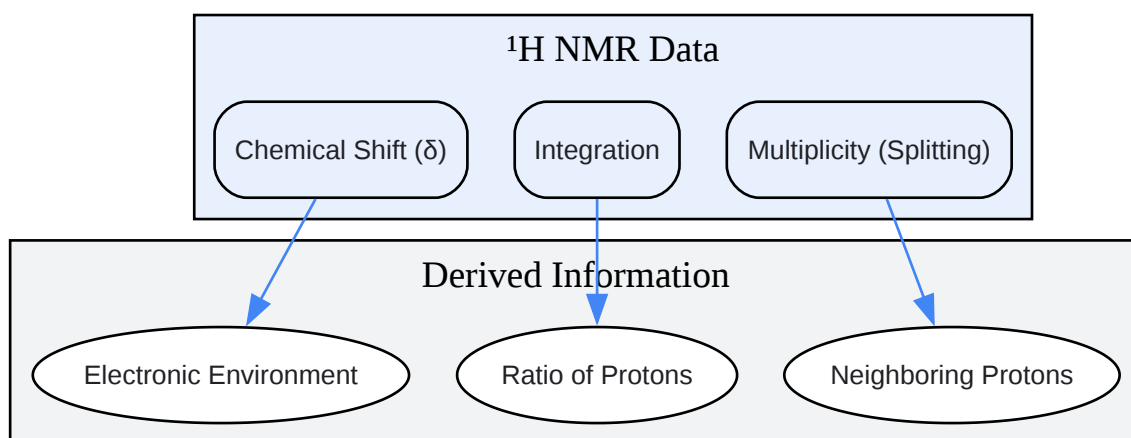
## Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical flow of information obtained from each spectroscopic technique and how they contribute to the final structural elucidation.



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Caption: Workflow of Spectroscopic Data Integration.



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